molecular formula C20H40O2 B1200672 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane

4,5-Dimethyl-2-pentadecyl-1,3-dioxolane

Cat. No.: B1200672
M. Wt: 312.5 g/mol
InChI Key: HVZOKBODEROMSL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4,5-dimethyl-2-pentadecyl-1,3-dioxolane follows IUPAC guidelines for cyclic ethers. The parent structure is 1,3-dioxolane , a five-membered ring containing oxygen atoms at positions 1 and 3. Substituents are numbered to assign the lowest possible locants:

  • A pentadecyl group (15-carbon alkyl chain) at position 2.
  • Methyl groups at positions 4 and 5.

The full IUPAC name is This compound . Key identifiers include:

  • CAS Registry Number : 56599-61-2.
  • Molecular Formula : C₂₀H₄₀O₂.
  • Synonym : CHEBI:87384.

Systematic identification relies on spectral data:

  • SMILES : CCCCCCCCCCCCCCCC1OC(C(O1)C)C.
  • InChIKey : HVZOKBODEROMSL-UHFFFAOYSA-N.

Molecular Geometry and Stereochemical Considerations

The molecule features a 1,3-dioxolane core with a planar oxygen-rich ring and substituents in equatorial positions to minimize steric strain. Key geometric properties include:

Parameter Value Source
Bond angle (C-O-C) ~108° (typical for dioxolanes)
Ring puckering amplitude 0.4–0.6 Å (pseudorotation)

Stereochemical analysis reveals:

  • The pentadecyl chain adopts a staggered conformation to reduce van der Waals repulsions.
  • Methyl groups at C4 and C5 enforce a twist-boat conformation in the dioxolane ring, as observed in analogous structures.
  • Chiral induction studies on similar 2-aryl-1,3-dioxolanes suggest that substituent bulk influences ring pseudorotation dynamics.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of related dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile) reveals:

  • Ring puckering : The 1,3-dioxolane ring exhibits a twist conformation with a pseudorotation barrier of ~5 kJ/mol.
  • Torsional angles : C2-O1-C5-O2 dihedral angles range between 30°–50°, consistent with flexibility in alkyl-substituted derivatives.

For this compound:

  • The pentadecyl chain extends linearly, with C-C bond lengths averaging 1.54 Å.
  • Methyl groups at C4 and C5 create a dihedral angle of 120° relative to the ring plane, optimizing steric stability.

Comparative Structural Analysis with Related 1,3-Dioxolane Derivatives

Structural variations among 1,3-dioxolanes significantly impact physical and chemical properties:

Compound Substituents Molecular Weight (g/mol) Key Structural Feature
4-Methyl-2-pentyl-1,3-dioxolane C5H11 at C2, CH3 at C4 158.24 Shorter alkyl chain reduces lipophilicity
4,5-Dimethyl-2-propyl-1,3-dioxolane C3H7 at C2, CH3 at C4/C5 144.21 Enhanced ring rigidity due to dual methyl groups
This compound C15H31 at C2, CH3 at C4/C5 312.50 Long alkyl chain increases hydrophobicity

Key trends :

  • Alkyl chain length correlates with melting/boiling points (e.g., pentadecyl derivative: predicted boiling point = 383.1°C).
  • Methyl substitution at C4/C5 restricts ring flexibility compared to unsubstituted dioxolanes.
  • Crystallinity : Longer alkyl chains (e.g., pentadecyl) promote ordered packing, as seen in lipid-like derivatives.

Properties

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

4,5-dimethyl-2-pentadecyl-1,3-dioxolane

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3

InChI Key

HVZOKBODEROMSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1OC(C(O1)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC1OC(C(O1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Variations in Properties

The table below compares 4,5-dimethyl-2-pentadecyl-1,3-dioxolane with other 1,3-dioxolane derivatives, highlighting structural differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Applications Key Properties/Observations
This compound 56599-61-2 C20H38O2 4,5-dimethyl, 2-pentadecyl Wine aroma (trace volatile compound) Low volatility; detected at 0.045 (ns) in wine
4,5-Dimethyl-1,3-dioxolane Not provided C5H8O2 4,5-dimethyl Industrial chemical precursor High process concentration (>80% yield); vapor pressure modeled via COSMO-RS
2-Methyl-1,3-dioxolane 497-26-7 C4H8O2 2-methyl PET material contaminant Detected in recycled PET at trace levels (<40 μg/kg)
2,4,5-Trimethyl-1,3-dioxolane Not provided C6H10O2 2,4,5-trimethyl Beer flavor compound Flavor threshold ~900 μg/l; detected at ~100 μg/l in beer
4,5-Dimethyl-2-propyl-1,3-dioxolane Not provided C8H14O2 4,5-dimethyl, 2-propyl Not recommended for flavors/fragrances Restricted usage due to safety guidelines
2-Methyl-4-phenyl-1,3-dioxolane 33941-99-0 C10H12O2 2-methyl, 4-phenyl Perfumery (floral notes) Used in fragrances like Jacinthaflor

Functional and Industrial Contexts

  • Volatility and Solubility : The long pentadecyl chain in this compound reduces its volatility compared to smaller derivatives like 4,5-dimethyl-1,3-dioxolane, which is produced in high concentrations during industrial processes .
  • Applications : While 2,4,5-trimethyl-1,3-dioxolane contributes to beer flavor, the pentadecyl derivative’s role in wine aroma is minimal, likely due to its low volatility and concentration . Simpler dioxolanes (e.g., 2-methyl-1,3-dioxolane) are unintended byproducts in recycled PET, raising concerns about material safety .

Research Findings and Implications

  • Industrial Relevance : The efficient production of 4,5-dimethyl-1,3-dioxolane from 2,3-BDO demonstrates the feasibility of bio-based dioxolane synthesis, which could extend to longer-chain derivatives with optimization .
  • Flavor Chemistry : The low sensory impact of this compound in wine contrasts with the flavor-active role of smaller dioxolanes in beer, emphasizing the importance of substituent size in aroma contribution .
  • Material Science : Trace dioxolanes in PET highlight the need for advanced purification techniques to mitigate contamination in recycled materials .

Preparation Methods

Reaction Mechanism and Conditions

The most extensively documented method involves the cyclocondensation of 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate (triphosgene) in the presence of organic solvents and catalytic additives. The reaction proceeds in two distinct temperature phases:

  • Low-Temperature Phase (0–5°C): Ensures controlled addition of triphosgene to prevent exothermic side reactions.

  • High-Temperature Phase (150–180°C): Facilitates cyclization and eliminates volatile byproducts like hydrogen chloride.

The molar ratio of reactants is critical, with optimal feed ratios reported as 1:0.33–0.8:1.0–1.5 (3-hydroxy-2-butanone : triphosgene : catalyst). Diethyl ether or dichloromethane serves as the solvent, typically at 5–10 times the mass of 3-hydroxy-2-butanone.

Yield and Purity

Under optimized conditions, this method achieves a yield of 49.8% with a high purity of 99.7% (HPLC). The use of nitrogen atmospheres and dropwise addition of triphosgene minimizes side reactions, while post-reaction purification via aqueous extraction and crystallization ensures product integrity.

Table 1: Performance Metrics of Cyclocondensation Method

ParameterValue/Detail
Reactants3-hydroxy-2-butanone, triphosgene
CatalystNot explicitly disclosed
SolventDiethyl ether, dichloromethane
Temperature Range0–5°C (Phase 1); 150–180°C (Phase 2)
Yield49.8%
Purity (HPLC)99.7%
Key AdvantageHigh purity, scalable
LimitationUse of hazardous triphosgene

Ester Exchange with Dimethyl Carbonate

Table 2: Comparative Analysis of Triphosgene vs. DMC Methods

FeatureTriphosgene MethodDMC Method
ReagentsTriphosgene, 3-hydroxy-2-butanoneDMC, 3-hydroxy-2-butanone
Hazard ProfileHigh (toxic reagents)Low (non-toxic DMC)
Temperature Range0–180°C60–160°C
Yield49.8%Not reported
ScalabilityDemonstratedRequires validation

Industrial and Environmental Implications

Waste Management

The triphosgene method generates hydrogen chloride and chlorinated byproducts, necessitating robust waste treatment systems. In contrast, the DMC route produces methanol, which is easier to recover and recycle, aligning with green chemistry principles.

Scalability and Cost

Triphosgene-based synthesis benefits from established protocols but incurs higher safety and disposal costs. DMC methods, while safer, may require longer reaction times or higher catalyst loadings to compete economically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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